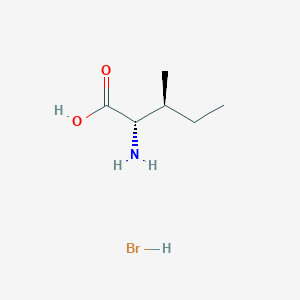
L-Isoleucin-hydrobromid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucin-hydrobromid is a derivative of L-isoleucine, an essential branched-chain amino acid. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties. L-isoleucine is vital for protein synthesis, muscle repair, and various metabolic processes in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Isoleucin-hydrobromid can be synthesized through the reaction of L-isoleucine with hydrobromic acid. This reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of L-isoleucine, and subsequently this compound, often involves microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli. These microorganisms are genetically engineered to enhance the production of L-isoleucine, which is then reacted with hydrobromic acid to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: L-Isoleucin-hydrobromid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Isoleucin-hydrobromid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals .
Mecanismo De Acción
L-Isoleucin-hydrobromid exerts its effects primarily through its role as an amino acid in protein synthesis. It is involved in the regulation of blood sugar levels, energy production, and muscle repair. The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: Shares similar properties and functions in protein synthesis and metabolism.
L-Alloisoleucine: An isomer of L-isoleucine with slightly different biochemical properties .
Uniqueness: L-Isoleucin-hydrobromid is unique due to its specific interaction with hydrobromic acid, which imparts distinct chemical properties compared to other branched-chain amino acids. Its hydrobromide form enhances its solubility and stability, making it valuable in various industrial and research applications .
Propiedades
Número CAS |
17585-66-9 |
|---|---|
Fórmula molecular |
C6H14BrNO2 |
Peso molecular |
212.08 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 |
Clave InChI |
NIFONOGDCRJLMU-FHAQVOQBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)N.Br |
SMILES canónico |
CCC(C)C(C(=O)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
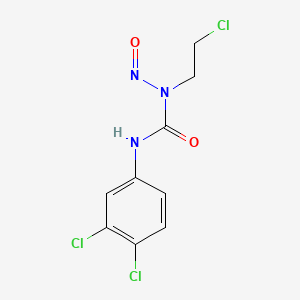


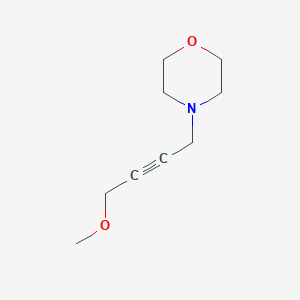

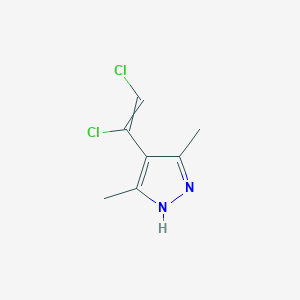
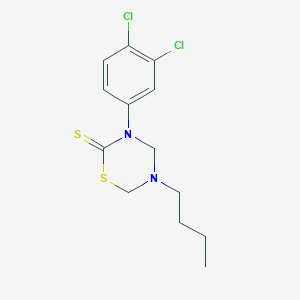
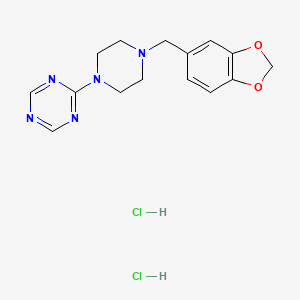
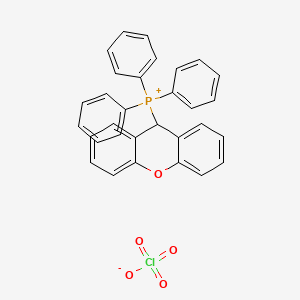
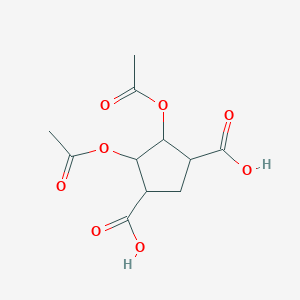
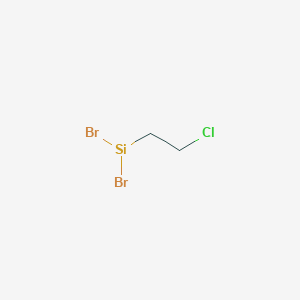
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
